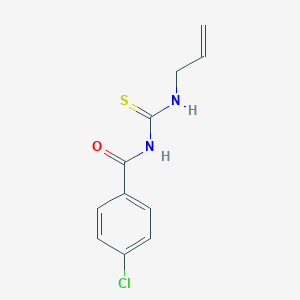

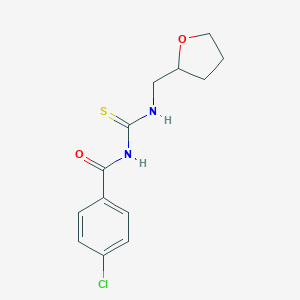

![molecular formula C26H25N3O4 B383495 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 442557-48-4](/img/structure/B383495.png)

2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Molecular Structure Analysis

The compound also contains a methoxyphenyl group. The orientation of this group can affect the compound’s ability to form π-stacked molecules .Scientific Research Applications

Fluorescent Ligands for 5-HT1A Receptors

A study by Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, which exhibited high to moderate 5-HT(1A) receptor affinity along with good fluorescence properties, making them suitable for visualizing 5-HT(1A) receptors in CHO cells via fluorescence microscopy (Lacivita et al., 2009).

Luminescent Properties and Electron Transfer

Research by Gan et al. (2003) focused on novel piperazine substituted naphthalimide compounds, demonstrating their fluorescence quantum yields and the potential for photo-induced electron transfer, suggesting applications in fluorescent probes and sensors (Gan et al., 2003).

Halocyclization Reactions

Zborovskii et al. (2011) explored the cyclization of a similar compound leading to the formation of hydrohalides, further contributing to the synthesis of novel compounds with potential biological activities (Zborovskii et al., 2011).

Antimicrobial Studies

Patel and Patel (2010) synthesized compounds from a lead molecule, showing antifungal and antibacterial activities, indicating the potential for developing new antimicrobial agents (Patel & Patel, 2010).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) created novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Formaldehyde Detection

Dong et al. (2016) developed a rapid and facile fluorimetric method for detecting formaldehyde using a compound with structural similarities, providing a new tool for environmental and safety monitoring (Dong et al., 2016).

properties

IUPAC Name |

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-33-20-10-8-19(9-11-20)27-14-16-28(17-15-27)23(30)12-13-29-25(31)21-6-2-4-18-5-3-7-22(24(18)21)26(29)32/h2-11H,12-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIERWRPZKCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyryl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B383412.png)

![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)

![Ethyl 4-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate](/img/structure/B383416.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B383419.png)

![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383424.png)

![methyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383431.png)

![allyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383432.png)